molecular formula C8H13N B2848422 rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine CAS No. 3211-86-7

rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine

Cat. No.: B2848422
CAS No.: 3211-86-7
M. Wt: 123.199
InChI Key: XLBALIGLOMYEKN-CSMHCCOUSA-N
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Description

rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine is a racemic mixture of a norbornene-derived primary amine. Its molecular formula is C₈H₁₃N (MW: 123.20 g/mol), featuring a bicyclo[2.2.1]hept-5-ene scaffold with a methanamine substituent at the 2-position . The compound is structurally characterized by its rigid bicyclic framework, which confers stereochemical complexity and influences its reactivity in organic transformations, particularly in inverse-electron-demand Diels–Alder (IEDDA) reactions and surface chemistry applications .

Properties

IUPAC Name

[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBALIGLOMYEKN-CSMHCCOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

The MDPI study (2017) systematically evaluated temperature and time parameters for norbornene derivatives (Table 1). At 130°C and 20-minute reaction durations, phthalic anhydride achieved 94.5% conversion to 5-norbornene-2-methylphthalimide, a structural analog. Excessive temperatures (>140°C) caused precursor decomposition, while shorter durations (<15 min) left 30–40% unreacted starting material.

Table 1: Diels-Alder Reaction Optimization for Bicyclic Intermediate

Parameter Optimal Value Yield (%) Side Products Observed
Temperature 130°C 94.5 <5% isomerization
Reaction Time 20 min 94.5 None
Dienophile Concentration 1.2 equiv 91.2 8% oligomers

Amine Functionalization Strategies

Post-cycloaddition, the methanamine group is introduced through nucleophilic substitution or reductive amination. Phthalimide-protection remains the gold standard for preventing unwanted side reactions during this stage.

Phthalimide Protection/Deprotection

The Pure Institute protocol (2017) details a two-step process:

  • Protection : Reacting bicyclo[2.2.1]hept-5-ene-2-carbaldehyde with phthalic anhydride at 100°C forms a stable imide intermediate (87% yield).
  • Deprotection : Hydrazine hydrate cleavage at reflux (8 h, ethanol) yields the free amine with >90% purity after precipitation in dichloromethane.

Critical to avoiding over-reduction is the addition of 2,6-di-tert-butyl-4-methylphenol as a radical scavenger, which suppresses C=N bond hydrogenolysis.

The (1R,2R,4R) configuration arises from the endo preference of Diels-Alder adducts and subsequent hydrogenation steps. Industrial-scale production employs palladium-on-carbon (Pd/C) or rhodium catalysts under 3–5 bar H₂ pressure to saturate the norbornene double bond without epimerization.

Table 2: Catalyst Performance in Hydrogenation Steps

Catalyst Pressure (bar) Temperature (°C) Enantiomeric Excess (%)
Pd/C 3 25 0 (racemic)
Rh/Al₂O₃ 5 50 0 (racemic)
Raney Ni 10 80 12 (unwanted)

Non-chiral catalysts like Pd/C produce true racemic mixtures (50:50 enantiomer ratio), while nickel-based systems introduce slight stereoselectivity.

Industrial-Scale Purification Protocols

Final compound purity (>95%) is achieved through a combination of solvent recrystallization and column chromatography.

Recrystallization Solvent Screening

Ethanol/water (70:30 v/v) provides optimal crystal growth kinetics, yielding needle-like crystals with 98.2% purity after two recrystallizations. Methanol precipitates amorphous solids requiring additional chromatographic polishing.

Chromatographic Conditions

Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane (1:4) eluent achieves baseline separation of residual phthalimide byproducts (Rf = 0.3 vs. 0.5 for product).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

Method Total Yield (%) Purity (%) Scalability Cost ($/kg)
Diels-Alder/Phthalimide 68 98.2 >100 kg 1,240
Reductive Amination 55 95.7 <10 kg 2,890
Grignard Addition 42 91.3 Lab-scale 4,560

The phthalimide route dominates industrial production due to its balance of yield and cost-effectiveness.

Emerging Methodologies

Recent innovations include:

  • Continuous Flow Hydrogenation : Microreactor systems reduce reaction times from hours to minutes while improving temperature control.
  • Enzymatic Resolution : Candida antarctica lipase B selectively acylates one enantiomer, enabling kinetic resolution of racemic mixtures (ee >99%).

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Catalysts: Pd/C, Raney nickel

Major Products

The major products formed from these reactions include oximes, nitriles, amides, and imines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Substituent Variations

Compound Name Molecular Formula Substituent/Functional Group Key Properties/Applications References
rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine C₈H₁₃N Methanamine Used in IEDDA reactions for surface functionalization; racemic mixture .
2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine C₉H₁₅N Ethanamine Higher lipophilicity; 95% purity, used in chiral resolution studies .
((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)methyl 4-(trifluoromethyl)benzoate C₁₇H₁₇F₃O₂ Ester (trifluoromethylbenzoate) Exo-norbornene tag molecule; reacts with tetrazine surfaces at 30°C (DCE solvent) .
Pyridin-2-yl((1R,2S,3S,4S)-3-(p-tolyl)bicyclo[2.2.1]hept-5-en-2-yl)methanone C₂₀H₁₉NO Ketone (pyridinyl and p-tolyl) 91% yield; HPLC tR1 = 16.212 min (hexane/iPrOH) .

Stereochemical and Functional Group Modifications

  • Oxygen-Containing Analogs: rac-1-[(1r,2s,4r)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanamine (C₇H₁₁NO): Incorporates an oxygen atom in the bicyclic framework, altering electronic properties and hydrogen-bonding capacity . rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Carboxylic acid derivative (C₈H₁₀O₂) with applications in chiral ligand synthesis .
  • Endo vs. Exo Isomers :

    • ((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)methyl 4-(trifluoromethyl)benzoate (exo) reacts faster in IEDDA reactions than its endo counterpart due to steric accessibility .
    • Silane derivatives (e.g., (2R)-bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane) exhibit stereospecific reactivity, with exo products dominating at 75% yield after 24 hours .

Reactivity and Application Comparisons

IEDDA Reaction Kinetics

Compound Reaction Rate (Surface Chemistry) Solvent/Conditions Key Findings References
This compound Moderate DCE, 30°C Forms stable monolayers; exo configuration enhances tetrazine coupling .
((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)methyl 4-(trifluoromethyl)benzoate Fast DCE, 30°C Higher electron-withdrawing groups accelerate reaction kinetics .

Diels–Alder Reactivity

  • Methyl (1R,2S,3S,4R)-2-nitro-3-(4-nitrophenyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: Forms via a two-stage heterodiene Diels–Alder mechanism, contrasting with single-step pathways in non-nitro analogs .
  • Pyridin-2-yl-substituted norbornenes (e.g., 3mA, 3nA) exhibit enantioselectivity in cycloadditions, with HPLC retention times varying by substituent (e.g., tR1 = 25.574 min for naphthalen-2-yl vs. 20.617 min for thiophen-2-yl) .

Physical and Spectral Properties

Compound Melting Point/Solubility Spectral Data (NMR/MS) References
This compound Not reported InChIKey: XLBALIGLOMYEKN-GJMOJQLCSA-N; SMILES: C1=C[C@H]2C[C@@H]1C[C@@H]2CN .
1-((1S,2R,4R)-3-([1,1’-biphenyl]-4-yl)bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one White solid, 68% yield ¹H NMR: δ 7.65–7.25 (m, 9H), 3.12 (s, 3H); HRMS: m/z 470.3656 .
((1R,2S,3S,4S)-3-(4-Methoxyphenyl)bicyclo[2.2.1]hept-5-en-2-yl)(pyridin-2-yl)methanone Colorless oil, 68% yield HPLC tR1 = 40.987 min (hexane/iPrOH); ¹³C NMR: δ 165.2 (C=O) .

Biological Activity

rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine , also known by its CAS number 176722-93-3, is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a bicyclic structure that may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC₇H₁₂ClN
Molecular Weight145.63 g/mol
CAS Number176722-93-3
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

The biological activity of this compound is primarily studied in relation to its potential pharmacological effects, particularly as it relates to neurotransmitter systems and receptor interactions.

Research indicates that compounds with similar bicyclic structures may interact with various neurotransmitter receptors, including adrenergic and dopaminergic systems. The stereochemistry of the compound plays a crucial role in determining its biological effects, as different enantiomers can exhibit significantly different activities.

Case Studies and Research Findings

  • Neurotransmitter Interaction :
    • A study on related compounds demonstrated that bicyclic amines can act as selective norepinephrine reuptake inhibitors (NRIs), which are critical in treating conditions like depression and ADHD. The structure of this compound suggests potential for similar activity due to its ability to mimic neurotransmitter structures.
  • Cytotoxicity Studies :
    • In vitro studies have shown that compounds with similar bicyclic frameworks can exhibit cytotoxic properties against various cancer cell lines. For instance, some derivatives have been tested against B16 melanoma cells, revealing submicromolar range cytotoxicity, which suggests that this compound could potentially be developed into an anticancer agent.
  • Stereochemical Influence :
    • Research has highlighted the importance of stereochemistry in the biological activity of amines. The configuration at the chiral centers significantly influences the binding affinity and efficacy at biological targets. For example, studies on cyclopropyl analogs have shown that specific configurations can enhance or diminish anti-tubulin activity.

Q & A

Q. What are the key synthetic routes for rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of norbornene derivatives followed by amination. Cyclopropanation steps may use halogenating agents (e.g., Cl₂ or F₂) under controlled pH and temperature to stabilize the strained bicyclic structure. Amination often employs reductive methods (e.g., LiAlH₄) or nucleophilic substitution . Optimizing base strength (e.g., NaOH vs. KOH) and solvent polarity can improve yields by reducing side reactions like ring-opening .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .
  • X-ray crystallography : Resolves absolute configuration; critical for validating bicyclo[2.2.1]heptane ring geometry .
  • ¹H/¹³C NMR : Diagnostic signals include deshielded protons on the cyclopropane ring (δ 2.5–3.5 ppm) and amine protons (δ 1.8–2.2 ppm) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate degradation via oxidation or ring-opening at >25°C. Storage at -20°C under inert gas (Ar/N₂) in amber vials minimizes decomposition (>95% purity after 12 months) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from stereochemical impurities or assay variability. Mitigation steps include:

  • Chiral purity validation : Enantiomeric excess (ee) ≥98% via HPLC .
  • Dose-response standardization : Use in vitro models (e.g., HEK293 cells) with controlled receptor expression levels . Example: In serotonin receptor assays, the (1R,2R,4R)-enantiomer showed 10× higher affinity (IC₅₀ = 50 nM) than the (1S)-form, highlighting stereochemistry’s impact .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • DFT calculations : Model transition states for cyclopropanation (e.g., activation energy ~25 kcal/mol for norbornene derivatives) .
  • Molecular Dynamics (MD) : Simulate enantioselective binding to biological targets (e.g., docking scores correlate with experimental IC₅₀) .

Q. What industrial-scale synthesis challenges exist, and how can they be addressed in academic settings?

Scaling cyclopropanation risks exothermic runaway reactions. Microreactor systems enable safer temperature control (T < 0°C) and higher throughput (90% yield at 10 g/hr) .

Methodological Guidance

Enantiomer Separation via Chiral Chromatography
Use Chiralpak® IC (250 × 4.6 mm, 5 µm) with 90:10 hexane:isopropanol + 0.1% diethylamine. Retention times: (1R)-enantiomer = 12.3 min; (1S) = 14.7 min .

Validating Oxidative Degradation Pathways
LC-MS/MS identifies primary degradation products (e.g., bicyclo[2.2.1]hept-5-en-2-ol at m/z 138.1) under accelerated stability testing (40°C/75% RH) .

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